molecular formula C4H7ClO2 B146320 2-Chloroethyl acetate CAS No. 542-58-5

2-Chloroethyl acetate

Cat. No.: B146320
CAS No.: 542-58-5
M. Wt: 122.55 g/mol
InChI Key: VIRWKAJWTKAIMA-UHFFFAOYSA-N
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Description

2-Chloroethyl acetate (IUPAC name: this compound; CAS 542-58-5) is an organic compound with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.548 g/mol . It is an ester derivative of chloroethanol and acetic acid, characterized by a chloroethyl group (-CH₂CH₂Cl) linked to an acetate moiety. The compound is primarily used in organic synthesis and as a chemical intermediate. Key identifiers include the MDL number MFCD00018963 and synonyms such as Acetic Acid 2-Chloroethyl Ester and NSC 77374 .

Preparation Methods

Laboratory-Scale Synthesis Methods

Acid-Catalyzed Esterification of 2-Chloroethanol and Acetic Acid

The most widely documented method involves the direct esterification of 2-chloroethanol with acetic acid under acidic conditions. Sulfuric acid (H₂SO₄) serves as a catalyst, facilitating protonation of the carbonyl oxygen to enhance electrophilicity.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (2-chloroethanol:acetic acid) to drive equilibrium toward ester formation.

  • Temperature : 60–80°C under reflux to maintain reaction kinetics while minimizing side reactions.

  • Catalyst Loading : 1–2 wt% H₂SO₄ relative to acetic acid.

  • Duration : 4–6 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Workup :

  • Neutralization with sodium bicarbonate (NaHCO₃) to quench residual acid.

  • Extraction with ethyl acetate or diethyl ether.

  • Drying over anhydrous sodium sulfate (Na₂SO₄).

  • Purification via fractional distillation (boiling point: 145°C).

Yield : 65–75%, contingent on precise stoichiometry and temperature control .

Acetyl Chloride Route

An alternative laboratory method employs acetyl chloride (CH₃COCl) and 2-chloroethanol in anhydrous conditions, avoiding equilibrium limitations. Pyridine is often added to scavenge HCl, preventing side reactions.

Procedure :

  • Molar Ratio : 1:1 (2-chloroethanol:acetyl chloride).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–5°C to suppress exothermic side reactions.

  • Base : Pyridine (1.1 eq) added dropwise to maintain pH >7.

Advantages :

  • Faster reaction time (1–2 hours).

  • Higher yields (75–80%) due to irreversible acyl transfer .

Industrial Production Strategies

Continuous-Flow Esterification

Industrial synthesis prioritizes efficiency and scalability through continuous-flow reactors. Key parameters include:

ParameterValue
Reactor TypePlug-flow reactor
Temperature70–90°C
Pressure1–2 atm
Residence Time30–60 minutes
CatalystIon-exchange resin (e.g., Amberlyst™)

Benefits :

  • Reduced energy consumption.

  • Consistent product quality (purity >98%).

  • Automated separation via in-line distillation.

Reactive Distillation

Combining reaction and separation units enhances process intensification:

  • Reaction Zone : 2-Chloroethanol and acetic acid fed into a column with structured packing.

  • Catalyst : Sulfuric acid immobilized on silica gel.

  • Distillation : Ester and water co-distilled, with water removed azeotropically.

Efficiency Metrics :

  • Conversion: >90%.

  • Energy Savings: 30% compared to batch processes.

Mechanistic Insights and Side Reactions

Esterification Mechanism

The acid-catalyzed pathway proceeds via:

  • Protonation of acetic acid’s carbonyl oxygen.

  • Nucleophilic Attack by 2-chloroethanol’s hydroxyl group.

  • Deprotonation to form the ester and water.

Side Reactions :

  • Self-condensation : 2-Chloroethanol may dehydrate to form 2-chloroethyl ether (minor, <5%).

  • Oxidation : Elevated temperatures (>90°C) risk oxidizing the chloroethyl group to chloroacetic acid.

Optimization Strategies

Catalyst Screening

Comparative studies of catalysts reveal:

CatalystYield (%)Purity (%)
H₂SO₄6895
p-Toluenesulfonic acid7297
Amberlyst™ 157096

Ion-exchange resins reduce corrosion risks and simplify separation .

Solvent-Free Systems

Microwave-assisted, solvent-free esterification achieves:

  • Time Reduction : 1 hour vs. 4–6 hours conventionally.

  • Yield Improvement : 78–82% via enhanced molecular collisions.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnergy Intensity
Batch H₂SO₄65–75ModerateHigh
Acetyl Chloride75–80LowModerate
Continuous-Flow>90HighLow

Emerging Innovations

Enzymatic Esterification

Lipase-catalyzed routes (e.g., Candida antarctica lipase B) offer eco-friendly advantages:

  • Conditions : 40°C, pH 7.5.

  • Yield : 60–65%, with potential for biocatalyst reuse.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, resulting in the formation of corresponding substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 2-chloroethanol and acetic acid.

    Reduction: The compound can be reduced to form 2-chloroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions with water at elevated temperatures.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethyl acetates (e.g., 2-aminoethyl acetate, 2-thioethyl acetate).

    Hydrolysis: 2-Chloroethanol and acetic acid.

    Reduction: 2-Chloroethanol.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2-Chloroethyl acetate serves as an important intermediate in organic synthesis. It has been used in reactions involving nucleophilic substitution, where it reacts with various nucleophiles to form substituted products. For example, hydrazine derivatives have been shown to react with this compound, influencing the rate-determining steps of these reactions .

Case Study: Reaction with Phloroglucinol
A notable study demonstrated the reaction of phloroglucinol with this compound under reflux conditions. The reaction yielded significant products that were analyzed using NMR spectroscopy, confirming the structure of the resulting compounds . This highlights the compound's utility in synthesizing complex organic molecules.

Polymer Chemistry

Thermoresponsive Polymers
Research has indicated that copolymers containing 2-chloroethyl vinyl ether exhibit lower critical solution temperature (LCST) behavior in certain solvents like n-butyl acetate. This property allows for phase separation under specific conditions, making these materials useful in applications such as drug delivery systems and smart materials .

Data Table: LCST Behavior of Copolymers

Polymer CompositionSolventCritical Temperature (°C)
P(CVE-MA)n-Butyl Acetate<90
P(CVE-MA-4)n-Butyl Acetate~97

This table summarizes the phase behavior of various copolymers incorporating this compound, demonstrating its role in developing responsive materials.

Biochemical Applications

Proteomics Research
In proteomics, this compound is employed as a biochemical reagent for modifying proteins and peptides. Its ability to form stable adducts with amino acids allows researchers to study protein interactions and modifications effectively .

Case Study: Application in Protein Modification
In one study, this compound was utilized to modify specific amino acid residues in proteins, leading to enhanced stability and altered functional properties. This approach has implications for drug design and therapeutic development.

Safety and Handling Considerations

While this compound has valuable applications, it is essential to consider safety measures due to its potential health hazards. Exposure can lead to skin irritation and respiratory issues; therefore, appropriate protective equipment should be used when handling this compound .

Mechanism of Action

The mechanism of action of 2-chloroethyl acetate involves its reactivity as an ester and an alkylating agent. The compound can undergo hydrolysis to release 2-chloroethanol and acetic acid, which can further participate in various biochemical and chemical reactions. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, leading to substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chloroethoxy)ethyl Acetate

  • Molecular Formula : C₆H₁₁ClO₃ (inferred from structure in ).
  • Key Differences : Incorporates an ether linkage (-O-) between two ethylene groups, increasing molecular complexity and likely stability compared to 2-chloroethyl acetate. The ether group may reduce hydrolysis susceptibility but enhance lipophilicity .
  • Applications : Used in specialized syntheses, though specific industrial applications are less documented in the provided evidence.

Bis(2-Chloroethyl)Ether (BCEE)

  • Molecular Formula : C₄H₈Cl₂O; Molecular Weight : 143.04 g/mol .
  • Physical Properties : Boiling point = 178°C, density = 1.2199 g/cm³, pungent odor .
  • Key Differences: Contains two chloroethyl groups linked by an ether bridge, resulting in higher molecular weight and boiling point than this compound. BCEE’s environmental persistence and toxicity (e.g., carcinogenicity) are well-documented, whereas this compound’s toxicity profile is less characterized in the provided evidence .

Tris(2-Chloroethyl) Phosphate (TCEP)

  • Molecular Formula : C₆H₁₂Cl₃O₄P; Molecular Weight : 285.49 g/mol .
  • Physical Properties : High boiling point, low water solubility, and significant environmental persistence .
  • Key Differences : As a phosphate ester with three chloroethyl groups, TCEP exhibits flame-retardant properties but poses risks due to bioaccumulation and endocrine disruption, unlike this compound, which lacks these functional groups .

Acetylcholine Mustard (Chloroethylmethylaminoethyl Acetate)

  • Structure: Combines a chloroethyl group with an aminoethyl acetate backbone .
  • Key Differences: Demonstrates pharmacological activity on muscarinic and nicotinic receptors, unlike this compound. This highlights how structural modifications (e.g., addition of a methylamino group) drastically alter biological interactions .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea

  • Structure : A nitrosourea compound with a chloroethyl group .
  • Key Differences : Exhibits lipid solubility, enabling blood-brain barrier penetration, and undergoes rapid biotransformation to active metabolites (e.g., isocyanates). This contrasts with this compound, which lacks such pharmacokinetic complexity .

Methyl Chloroacetate

  • Molecular Formula : C₃H₅ClO₂; Molecular Weight : 108.52 g/mol .
  • Key Differences : The chloroacetyl group (-COCl) adjacent to the ester increases electrophilicity, making methyl chloroacetate more reactive in nucleophilic substitutions compared to this compound .

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Properties/Applications References
This compound C₄H₇ClO₂ 122.548 Not reported Not reported Ester, synthesis intermediate
Bis(2-Chloroethyl)Ether C₄H₈Cl₂O 143.04 178 1.2199 High persistence, industrial solvent
Tris(2-Chloroethyl)Phosphate C₆H₁₂Cl₃O₄P 285.49 Not reported 1.39 Flame retardant, environmental hazard
Acetylcholine Mustard C₇H₁₃ClNO₂ 178.64 Not reported Not reported Muscarinic receptor modulation
Methyl Chloroacetate C₃H₅ClO₂ 108.52 130–132 1.18 Reactive acylating agent

Research Findings and Functional Group Impact

  • Reactivity : Esters like this compound undergo hydrolysis more readily than ethers (e.g., BCEE) or phosphate esters (e.g., TCEP) due to the labile acetate group .
  • Toxicity : Chloroethyl-containing compounds exhibit varying toxicities. For example, 2-chloroethyl fluoroacetate shows higher inhalation toxicity than methyl fluoroacetate, while TCEP’s chronic exposure risks are linked to its stability .
  • Biological Activity : Structural nuances dictate applications. Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) are antitumor agents, whereas this compound lacks such specificity .

Biological Activity

2-Chloroethyl acetate (CEA), a chloroalkyl ester, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of CEA, supported by case studies and research findings.

  • Molecular Formula : C4_4H7_7ClO2_2
  • Molecular Weight : 122.55 g/mol
  • CAS Number : 542-58-5
  • Boiling Point : 145 °C
  • Flash Point : 54 °C
  • Solubility : Insoluble in water; soluble in alcohol

Research indicates that this compound exhibits its biological activity primarily through its interaction with cellular pathways:

  • Inhibition of Efflux Pumps : CEA has been shown to inhibit efflux pumps in multidrug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This inhibition enhances the accumulation of antibiotics within bacterial cells, thereby increasing their efficacy against resistant strains .
  • Oxidative Stress Induction : The chlorine atom in CEA can react with chloride ions to form hypochlorous acid, which generates reactive oxygen species (ROS). These ROS can lead to oxidative damage to bacterial DNA, contributing to the antimicrobial activity of CEA .
  • Cancer Cell Apoptosis : A study identified a derivative of CEA that inhibited the phosphoinositide 3-kinase/Akt/mTOR signaling pathway in cancer cell lines (PC-3 and MCF-7). This inhibition resulted in increased phosphorylation of c-Jun NH2-terminal kinase (JNK), leading to cell cycle arrest and apoptosis in these cancer cells .

Antimicrobial Activity

The antimicrobial properties of CEA make it a candidate for treating infections caused by resistant bacteria. Its ability to disrupt cellular processes in bacteria suggests potential for development into therapeutic agents.

Cytotoxicity in Cancer Cells

Research has demonstrated that CEA derivatives can induce significant cytotoxic effects in cancer cell lines. The mechanism involves:

  • Repression of Akt and mTOR Activity : This leads to reduced cell proliferation and increased apoptosis.
  • JNK Activation : The activation of JNK is critical for the antiproliferative effects observed, indicating a novel pathway for cancer treatment .

Case Study 1: Occupational Exposure Incident

A report detailed an occupational poisoning incident involving chloroacetyl chloride, a related compound. The exposure led to severe neurological damage and heart failure in workers due to chemical burns and respiratory distress caused by corrosive vapors. This incident highlighted the toxicological risks associated with chlorinated compounds like CEA and underscored the need for stringent safety protocols in industrial settings .

Case Study 2: Efficacy Against MRSA

In laboratory settings, CEA was tested against MRSA strains. Results indicated that CEA effectively inhibited bacterial growth by disrupting their efflux mechanisms. This finding supports its potential use as an adjunct treatment in antibiotic therapy for resistant infections .

Research Findings Summary Table

Study/SourceFindingsImplications
Inhibits Akt/mTOR pathway; induces apoptosisPotential cancer treatment strategy
Occupational exposure leads to severe toxicityHighlights safety concerns for chlorinated compounds
Inhibits efflux pumps in MRSAPotential use as an antimicrobial agent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloroethyl acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : React 2-chloroethanol with acetyl chloride in anhydrous dichloromethane, catalyzed by pyridine at 0–5°C for 2 hours. Quench with ice-water, extract with ethyl acetate, and purify via fractional distillation (yield: ~75%) .
  • Route 2 : Esterification of acetic acid with 2-chloroethanol using sulfuric acid as a catalyst under reflux (60–70°C). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Neutralize with NaHCO₃ and extract with diethyl ether (yield: ~65%) .
    • Key Variables : Temperature control (<5°C for Route 1 avoids side reactions), stoichiometric excess of acetyl chloride (1.2 eq), and inert atmosphere (N₂) to prevent hydrolysis.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Analytical Workflow :

  • GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). Compare retention time (~8.2 min) and mass spectrum (base peak m/z 43 for acetyl fragment) to standards .
  • ¹H NMR (CDCl₃): Key signals at δ 4.25 (t, 2H, -OCH₂CH₂Cl), δ 2.05 (s, 3H, CH₃COO), δ 3.70 (t, 2H, CH₂Cl). Impurities (e.g., unreacted 2-chloroethanol) appear as δ 3.85 (t, -OH) .
  • FT-IR : Confirm ester C=O stretch at 1745 cm⁻¹ and C-Cl stretch at 680 cm⁻¹ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Fluoroprene gloves (≥0.7 mm thickness; breakthrough time >480 min) and sealed goggles (EN 166 standard) .
  • Ventilation : Use fume hoods with face velocity >0.5 m/s to limit vapor exposure (<1 ppm).
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights are relevant for derivatization?

  • Reactivity : The chloroethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). Example: Reaction with sodium thiophenolate in DMF at 50°C yields 2-phenoxyethyl acetate (conversion >90% by GC) .
  • Kinetics : Second-order rate constants (k₂) in polar aprotic solvents (e.g., DMSO) are 2.5x higher than in ethanol due to stabilized transition states .

Q. What analytical challenges arise in quantifying trace impurities (e.g., chloroethanol) in this compound, and how can they be resolved?

  • Challenge : Co-elution of 2-chloroethanol and acetic acid in GC.
  • Solution : Derivatize with BSTFA to form volatile TMS ethers, improving separation on a DB-5MS column. LOD: 0.1 ppm .

Q. How does hydrolytic stability of this compound vary under acidic vs. alkaline conditions?

  • Data :

ConditionHalf-Life (25°C)Major Degradation Product
pH 2 (HCl)48 hAcetic acid + 2-chloroethanol
pH 10 (NaOH)15 minAcetate ion + ethylene chlorohydrin
  • Mechanism : Base-catalyzed hydrolysis proceeds via ester cleavage, while acid conditions favor slower protonation of the carbonyl oxygen.

Q. What strategies optimize the use of this compound as an alkylating agent in peptide modification?

  • Case Study : Reaction with lysine residues in peptides (pH 8.5, 4°C, 2 h). Quench with excess glycine to terminate alkylation. Confirm modification via MALDI-TOF (mass shift +122 Da) .
  • Side Reactions : Over-alkylation at histidine sites minimized by maintaining pH <8.

Q. Physical and Chemical Properties

PropertyValueSource
CAS No.542-58-5
Molecular FormulaC₄H₇ClO₂
Boiling Point152–154°C
Density (20°C)1.19 g/cm³
log P (Octanol-Water)0.89Predicted
Vapor Pressure (25°C)3.2 mmHg

Properties

IUPAC Name

2-chloroethyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRWKAJWTKAIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40878740
Record name beta-Chloroethyl acetate
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Molecular Weight

122.55 g/mol
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CAS No.

542-58-5
Record name 2-Chloroethyl acetate
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Record name Ethanol, 2-chloro-, 1-acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
2-Chloroethyl acetate

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